molecular formula C6H12O B14687151 (2,3-Dimethylcyclopropyl)methanol CAS No. 24382-75-0

(2,3-Dimethylcyclopropyl)methanol

Cat. No.: B14687151
CAS No.: 24382-75-0
M. Wt: 100.16 g/mol
InChI Key: DOWOIXHHMHQXEE-UHFFFAOYSA-N
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Description

(2,3-Dimethylcyclopropyl)methanol is an organic compound with the molecular formula C6H12O It is a cyclopropane derivative where two methyl groups are attached to the second and third carbon atoms of the cyclopropane ring, and a hydroxymethyl group is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylcyclopropyl)methanol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylcyclopropylcarbinol with suitable reagents under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as the cyclopropanation of alkenes followed by functional group transformations to introduce the hydroxymethyl group.

Chemical Reactions Analysis

Types of Reactions: (2,3-Dimethylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alkanes using reducing agents such as LiAlH4 (Lithium aluminium hydride).

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: SOCl2, PBr3

Major Products Formed:

    Oxidation: Corresponding aldehydes or ketones

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

(2,3-Dimethylcyclopropyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The cyclopropane ring’s strain can also affect its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • (2,2-Dimethylcyclopropyl)methanol
  • (2,3-Dimethylcyclopropyl)ethanol
  • Cyclopropylmethanol

Comparison: (2,3-Dimethylcyclopropyl)methanol is unique due to the specific positioning of the methyl groups on the cyclopropane ring, which can influence its chemical reactivity and physical properties. Compared to (2,2-Dimethylcyclopropyl)methanol, the presence of methyl groups at different positions can lead to variations in steric hindrance and electronic effects, affecting its behavior in chemical reactions and interactions with biological targets.

Properties

CAS No.

24382-75-0

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2,3-dimethylcyclopropyl)methanol

InChI

InChI=1S/C6H12O/c1-4-5(2)6(4)3-7/h4-7H,3H2,1-2H3

InChI Key

DOWOIXHHMHQXEE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1CO)C

Origin of Product

United States

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